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Cat. No.: B607182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Doravirine is a potent, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI)

approved for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2]

Developed by Merck & Co., it is available as a single agent (Pifeltro®) and in a fixed-dose

combination with lamivudine and tenofovir disoproxil fumarate (Delstrigo®).[3] This technical

guide provides an in-depth overview of the chemical structure, physicochemical properties, and

mechanism of action of doravirine, with a focus on the experimental methodologies used for

their determination.

Chemical Structure and Identification
Doravirine is a pyridinone derivative with the chemical name 3-chloro-5-({1-[(4-methyl-5-oxo-

4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-

yl}oxy)benzonitrile.[4] Its structure is characterized by a central pyridinone ring, a trifluoromethyl

group, and a substituted benzonitrile moiety.

Figure 1. Chemical Structure of Doravirine.

Table 1: Chemical Identifiers for Doravirine
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Identifier Value

IUPAC Name

3-chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-

1,2,4-triazol-3-yl)methyl]-2-oxo-4-

(trifluoromethyl)-1,2-dihydropyridin-3-

yl}oxy)benzonitrile

CAS Number 1338225-97-0

Molecular Formula C₁₇H₁₁ClF₃N₅O₃

Molecular Weight 425.75 g/mol

SMILES String
Cn1c(n[nH]c1=O)Cn2ccc(c(c2=O)Oc3cc(cc(c3)

Cl)C#N)C(F)(F)F

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of an active pharmaceutical

ingredient (API) is fundamental for drug development. The key properties of doravirine are

summarized below, along with the experimental protocols for their determination.

Table 2: Physicochemical Properties of Doravirine

Property Value Experimental Method

Melting Point 276-278 °C
USP General Chapter <741>

Capillary Method

Solubility

Practically insoluble in water.

Soluble in DMSO and slightly

soluble in Methanol.

Equilibrium solubility method

pKa 9.47 Potentiometric titration

LogP 2.26 Shake-flask method

Experimental Protocols
1. Melting Point Determination (USP <741>)
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The melting point of doravirine is determined using the capillary method as described in the

United States Pharmacopeia (USP) General Chapter <741>.

Apparatus: A calibrated melting point apparatus equipped with a heating block and a means

of temperature control and measurement.

Procedure: A small amount of finely powdered doravirine is packed into a capillary tube to a

height of 2.5-3.5 mm. The capillary tube is placed in the heating block of the apparatus. The

temperature is raised at a rate of 1 °C/min. The temperature at which the substance is first

observed to melt and the temperature at which it becomes completely liquid are recorded as

the melting range.

2. Solubility Determination

The solubility of doravirine in various solvents is determined using the equilibrium solubility

method.

Procedure: An excess amount of doravirine is added to a known volume of the solvent in a

sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C) until

equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and the

concentration of doravirine in the filtrate is determined by a validated analytical method,

such as High-Performance Liquid Chromatography (HPLC).

3. pKa and LogP Determination

The acid dissociation constant (pKa) and the partition coefficient (LogP) are critical parameters

influencing the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

pKa Determination (Potentiometric Titration): A solution of doravirine in a suitable solvent

(e.g., a mixture of water and an organic co-solvent) is titrated with a standardized solution of

a strong acid or base. The pH of the solution is monitored throughout the titration, and the

pKa is determined from the inflection point of the titration curve.

LogP Determination (Shake-Flask Method): A solution of doravirine is prepared in a biphasic

system of n-octanol and water. The mixture is shaken until equilibrium is reached. The

concentrations of doravirine in both the n-octanol and water phases are then determined,
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and the LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol

phase to the concentration in the water phase.

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for
Quantification
A robust and validated HPLC method is essential for the quantification of doravirine in bulk

drug substance, pharmaceutical formulations, and biological matrices.

Table 3: Representative HPLC Method Parameters for Doravirine Analysis

Parameter Condition

Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase
Acetonitrile and 0.1% Orthophosphoric Acid in

water (e.g., 60:40 v/v)

Flow Rate 1.0 mL/min

Detection UV at 272 nm

Injection Volume 10 µL

Column Temperature 30 °C

Experimental Protocol: HPLC Method Development and
Validation
The development and validation of an HPLC method for doravirine should be performed

according to the International Council for Harmonisation (ICH) guidelines.

Method Development: The chromatographic conditions, including the choice of column,

mobile phase composition, flow rate, and detection wavelength, are optimized to achieve

good resolution, peak shape, and sensitivity for doravirine.
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Validation: The method is validated for specificity, linearity, range, accuracy, precision

(repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ),

and robustness.

Forced Degradation Studies
Forced degradation studies are performed to identify the potential degradation products of

doravirine and to establish the stability-indicating nature of the analytical method.

Table 4: Conditions for Forced Degradation Studies of Doravirine

Stress Condition Procedure

Acid Hydrolysis 1 N HCl at 60 °C for 30 minutes

Base Hydrolysis 0.1 N NaOH at room temperature

Oxidative Degradation 3% H₂O₂ at room temperature

Thermal Degradation 105 °C for 6 hours

Photolytic Degradation Exposure to UV light (200 watt-hours/m²)

Experimental Protocol: Forced Degradation Study
Sample Preparation: Solutions of doravirine are subjected to the stress conditions outlined

in Table 4.

Analysis: The stressed samples are analyzed by the validated HPLC method to separate the

degradation products from the parent drug. The peak purity of the doravirine peak is

assessed using a photodiode array (PDA) detector to ensure that it is free from co-eluting

impurities.

Mechanism of Action
Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets

the HIV-1 reverse transcriptase (RT) enzyme.[1][4] Unlike nucleoside reverse transcriptase

inhibitors (NRTIs), which are incorporated into the growing DNA chain and cause chain

termination, NNRTIs bind to an allosteric hydrophobic pocket in the p66 subunit of the RT
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enzyme, approximately 10 Å away from the active site.[4] This binding induces a

conformational change in the enzyme, which inhibits its function and blocks the conversion of

the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
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Caption: Mechanism of action of Doravirine.

Experimental Protocol: HIV-1 Reverse Transcriptase
Inhibition Assay
The inhibitory activity of doravirine against HIV-1 RT can be determined using a biochemical

assay.

Materials: Recombinant HIV-1 reverse transcriptase, a poly(rA)-oligo(dT) template-primer,

radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs), and a suitable

buffer system.

Procedure: The assay is performed in a multi-well plate format. Varying concentrations of

doravirine are pre-incubated with the HIV-1 RT enzyme. The reverse transcription reaction

is initiated by the addition of the template-primer and dNTPs. The reaction is allowed to

proceed for a defined period at 37 °C and then stopped. The amount of newly synthesized

DNA is quantified by measuring the incorporation of the labeled dNTPs. The IC₅₀ value,

which is the concentration of doravirine that inhibits 50% of the RT activity, is then

calculated.
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Antiviral Activity
Doravirine demonstrates potent antiviral activity against wild-type HIV-1 and, importantly,

maintains activity against common NNRTI-resistant strains, including those with K103N,

Y181C, and G190A mutations.[1]

Table 5: Antiviral Activity of Doravirine against HIV-1

Strain IC₅₀ (nM)

Wild-type 12.0 ± 4.4

K103N mutant 21

Y181C mutant 31

K103N/Y181C mutant 33

Experimental Protocol: Cell-Based Antiviral Assay
The antiviral activity of doravirine is typically evaluated in cell-based assays using HIV-1

infected cells.

Cell Lines: MT-4 cells or peripheral blood mononuclear cells (PBMCs) are commonly used.

Procedure: The cells are infected with a known amount of HIV-1. The infected cells are then

incubated with serial dilutions of doravirine. After a defined incubation period (e.g., 3-5

days), the extent of viral replication is determined by measuring a viral marker, such as the

p24 antigen, in the cell culture supernatant using an enzyme-linked immunosorbent assay

(ELISA). The EC₅₀ value, which is the concentration of doravirine that inhibits 50% of viral

replication, is then calculated.

Conclusion
Doravirine is a significant advancement in the treatment of HIV-1 infection, offering a potent

and well-tolerated option with a favorable resistance profile. This technical guide has provided

a detailed overview of its chemical structure and physicochemical properties, along with the

experimental methodologies used for their characterization. A thorough understanding of these
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fundamental aspects is crucial for researchers and professionals involved in the ongoing

development and optimization of antiretroviral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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